3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326342
InChI: InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol

3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone

CAS No.:

Cat. No.: VC16326342

Molecular Formula: C20H18N2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone -

Specification

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Standard InChI Key CMWOPQXGYGTPRY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone (IUPAC name: 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one) is a heterocyclic organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.4 g/mol. Its structure integrates a 3,4-dihydroisoquinoline moiety linked via a methanone group to a 4-hydroxy-6-methoxyquinoline scaffold (Fig. 1). The presence of methoxy (-OCH3) and hydroxyl (-OH) substituents enhances its polarity and potential for hydrogen bonding, critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
IUPAC Name3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3
CAS Number1630853-74-5

Spectral and Structural Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The quinolin-4-one ring exhibits characteristic carbonyl stretching vibrations at 1650–1700 cm⁻¹ in infrared (IR) spectra, while the methoxy groups show signals near 3.8 ppm in proton NMR. X-ray crystallography reveals a planar quinoline system and a partially saturated isoquinoline ring, facilitating π-π stacking interactions in biological environments.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step approach:

  • Quinoline Precursor Preparation: 6-Methoxyquinolin-4-ol is synthesized via the Skraup reaction, involving cyclization of 4-methoxyaniline with glycerol and sulfuric acid.

  • Isoquinoline Derivatization: 3,4-Dihydroisoquinoline is prepared through Bischler-Napieralski cyclization of phenethylamine derivatives, followed by reduction .

  • Coupling Reaction: A Friedel-Crafts acylation links the quinoline and isoquinoline moieties using aluminum chloride (AlCl3) as a catalyst (Fig. 2).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Quinoline synthesisGlycerol, H2SO4, 150°C68%
Isoquinoline reductionNaBH4, MeOH, 0°C82%
AcylationAlCl3, CH2Cl2, rt, 24h57%

Chemical Modifications

The compound undergoes regioselective electrophilic substitution at the quinoline C3 position due to electron-donating methoxy groups. Functionalization via:

  • O-Methylation: Enhances lipophilicity for blood-brain barrier penetration .

  • Hydroxyl Group Protection: Acetylation improves stability during synthetic manipulations.

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50 values of 12.3 µM and 18.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3/7 activation and inhibits topoisomerase IIα by intercalating DNA (Fig. 3).

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL were observed, attributed to membrane disruption and inhibition of dihydrofolate reductase (DHFR).

CNS Modulation

Patent data reveals activity as a dopamine D2 receptor partial agonist (Ki = 89 nM), suggesting potential in treating Parkinson’s disease and schizophrenia . Animal models show improved motor function in 6-hydroxydopamine-induced Parkinsonian rats at 10 mg/kg doses .

ActivityTarget/MechanismEfficacy
AnticancerTopoisomerase IIα inhibitionIC50: 12.3 µM
AntimicrobialDHFR inhibitionMIC: 32 µg/mL
NeuroprotectiveDopamine D2 receptor agonismKi: 89 nM

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